

Technical Guide: AF3485 for the Detection of Human ANGPTL4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the polyclonal antibody **AF3485** for the detection of human Angiopoietin-like 4 (ANGPTL4). This document details the antibody's characteristics, provides validated experimental protocols, and summarizes key quantitative data to facilitate its effective use in research and development.

Introduction to AF3485 and Human ANGPTL4

The **AF3485** antibody is a goat polyclonal antibody raised against a mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (ANGPTL4), specifically the Leu165-Ser406 region.[1][2][3] It has been validated for the detection of human and primate ANGPTL4 in several immunoassays, including Western Blot (WB), enzyme-linked immunosorbent assay (ELISA), and Simple Western.[1]

ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism.[1] It is highly expressed in adipose tissue, and its expression is upregulated by hypoxia in endothelial cells and cardiomyocytes.[1] ANGPTL4 plays a crucial role in angiogenesis and has been implicated in various pathological conditions, including cancer.[1][4]

Quantitative Data Summary



The following tables provide a summary of the key quantitative parameters for the use of **AF3485** in various applications.

Table 1: AF3485 Antibody Specifications

Characteristic	Specification
Host Species	Goat
Clonality	Polyclonal
Isotype	IgG
Immunogen	Recombinant Human ANGPTL4 (Leu165- Ser406)
Purification	Antigen Affinity-purified
Specificity	Human, Primate ANGPTL4
Formulation	Lyophilized from a 0.2 μm filtered solution in PBS with Trehalose
Reconstitution	Reconstitute at 0.2 mg/mL in sterile PBS

Table 2: Recommended Starting Concentrations for Validated Applications

Application	Recommended Concentration	Sample Type
Western Blot (WB)	0.1 μg/mL	Recombinant Human ANGPTL4
Simple Western	50 μg/mL	Human Diabetic Adipose Lysate
ELISA (Capture)	0.2 - 0.8 μg/mL	Cell Culture Supernates, Serum, Plasma

Table 3: Cross-Reactivity Data

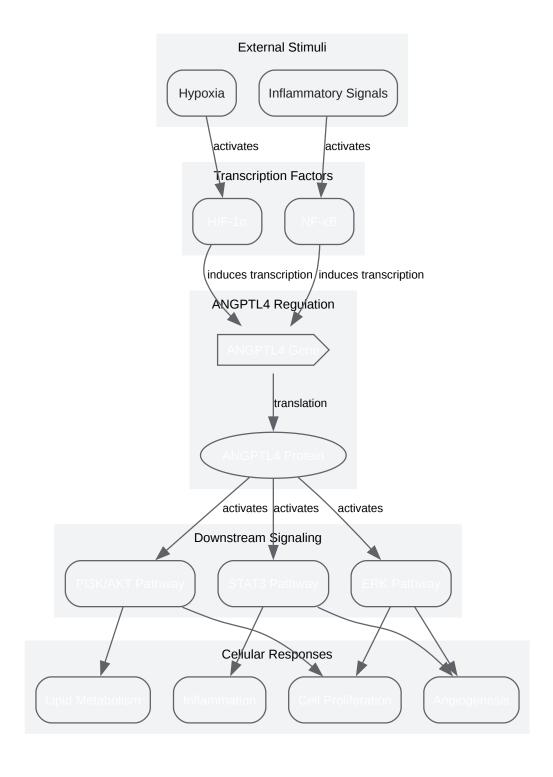


Application	Cross-Reactivity
Sandwich Immunoassays	< 0.2% with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4
Western Blot	~1% with rhANGPTL4 N-terminal Fragment

ANGPTL4 Signaling Pathway

ANGPTL4 is involved in multiple signaling pathways that regulate a variety of cellular processes, including lipid metabolism, angiogenesis, and inflammation. The diagram below illustrates a simplified overview of some of the key pathways influenced by ANGPTL4.





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Simplified ANGPTL4 Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments using AF3485 are provided below.



Western Blot

This protocol provides a general procedure for detecting human ANGPTL4 in cell lysates.



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Western Blot Experimental Workflow

Materials:

- Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (2X)
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking Buffer (5% non-fat dry milk in TBST)
- Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
- Primary Antibody: AF3485 reconstituted at 0.2 mg/mL in sterile PBS
- Secondary Antibody (e.g., HRP-conjugated anti-goat IgG)
- Chemiluminescent substrate

Procedure:

Sample Preparation:



- Lyse cells in Lysis Buffer on ice.
- Centrifuge to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA assay.
- Mix lysate with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.

SDS-PAGE:

- Load 20-30 μg of protein per lane onto an SDS-PAGE gel.
- Run the gel according to the manufacturer's instructions to separate proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking:
 - Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the **AF3485** antibody to a final concentration of 0.1 μg/mL in Blocking Buffer.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.



- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
- Detection:
 - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an appropriate imaging system.

Sandwich ELISA

This protocol is for a sandwich ELISA to quantify human ANGPTL4 in cell culture supernatants, serum, or plasma. This assay uses **AF3485** as the capture antibody and a biotinylated antihuman ANGPTL4 antibody (e.g., B**AF3485**) as the detection antibody.



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